molecular formula C19H12ClN3OS B4856501 (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B4856501
M. Wt: 365.8 g/mol
InChI Key: YRWBEOKFXKGHPA-SRRKIXIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as a chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes optimizing reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for controlling the reaction pathways and product distribution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and optimizing its use in medicine.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • (6Z)-6-[(4-FLUOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • (6Z)-6-[(4-BROMOPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets or alter its reactivity in chemical reactions compared to similar compounds with different substituents.

Properties

IUPAC Name

(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-14-8-6-12(7-9-14)10-15-17(21)23-16(13-4-2-1-3-5-13)11-25-19(23)22-18(15)24/h1-11,21H/b15-10-,21-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWBEOKFXKGHPA-SRRKIXIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(C=C4)Cl)C(=N)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/C(=N)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 2
Reactant of Route 2
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 3
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 4
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 5
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Reactant of Route 6
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

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